1-Bromo-3-(chloromethoxy)propane
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Overview
Description
Mechanism of Action
Target of Action
1-Bromo-3-(chloromethoxy)propane is an organohalogen compound It is used as an alkylating agent to install the –(ch2)3cl and –(ch2)3– groups .
Mode of Action
The compound is produced by free-radical addition of hydrogen bromide to allyl chloride . It interacts with its targets by installing the –(CH2)3Cl and –(CH2)3– groups
Biochemical Pathways
As an alkylating agent, it can potentially influence a variety of biochemical reactions involving the –(ch2)3cl and –(ch2)3– groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(chloromethoxy)propane can be synthesized through the reaction of 3-chloropropanol with hydrogen bromide in the presence of a suitable solvent . The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
In industrial settings, the compound is produced by the free-radical addition of hydrogen bromide to allyl chloride . This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(chloromethoxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.
Oxidation Reactions: Reagents such as potassium permanganate can be used.
Reduction Reactions: Lithium aluminum hydride is a common reducing agent.
Major Products Formed
Substitution Reactions: Products include various substituted propanes.
Oxidation Reactions: Products include corresponding alcohols and ketones.
Reduction Reactions: Products include alkanes and alkenes.
Scientific Research Applications
1-Bromo-3-(chloromethoxy)propane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the methoxy group.
3-Bromo-1-chloropropane: Another isomer with different reactivity.
Uniqueness
1-Bromo-3-(chloromethoxy)propane is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity . The methoxy group also adds to its versatility in synthetic applications .
Properties
IUPAC Name |
1-bromo-3-(chloromethoxy)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGFNULODFNOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021512 |
Source
|
Record name | 3-Bromopropyl chloromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-83-9 |
Source
|
Record name | 3-Bromopropyl chloromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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